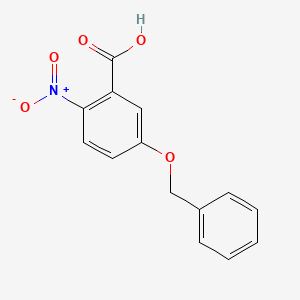![molecular formula C9H10N4 B1280476 [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine CAS No. 741717-66-8](/img/structure/B1280476.png)
[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine” comprises a triazole ring fused to a phenyl ring. The nitrogen atoms in the triazole ring play a crucial role in its biological activity. The arrangement of atoms allows for diverse interactions with enzymes and receptors, leading to its pharmacological properties .
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its unique structure. For instance, it can undergo [3+2] cycloaddition reactions with azides, leading to the formation of novel bioactive molecules. These reactions are essential for drug development and optimization .
Aplicaciones Científicas De Investigación
Anticancer Agents
Compounds containing the 1,2,4-triazole ring, such as “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine”, have been synthesized and evaluated as promising anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 .
Apoptosis Induction
Certain derivatives of “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine” have been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells.
Drug Discovery
The 1,2,4-triazole ring is a significant active pharmaceutical scaffold . Compounds containing this scaffold, like “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine”, have broad applications in drug discovery .
Organic Synthesis
“[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine” and its derivatives can be used in organic synthesis . The 1,2,4-triazole ring is a versatile moiety that can form hydrogen bonds with different targets, improving the pharmacokinetics and pharmacological properties of compounds .
Polymer Chemistry
1,2,4-Triazole derivatives have found applications in polymer chemistry . They can be used to modify the properties of polymers, leading to the development of materials with enhanced characteristics.
Catalysis
“[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine” has been used as a ligand to stabilize copper (I), enhancing its catalytic activity in the azide-acetylene cycloaddition . This reaction is a key step in the synthesis of 1,2,3-triazoles, which are important in various fields of chemistry and biology.
Mecanismo De Acción
Target of Action
The primary target of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine and its derivatives is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
The compound interacts with the aromatase enzyme by forming hydrogen bonds . This interaction can inhibit the enzyme’s activity, leading to a decrease in estrogen production . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Biochemical Pathways
The inhibition of the aromatase enzyme affects the estrogen biosynthesis pathway . This can lead to a decrease in the levels of circulating estrogens, which can have downstream effects on various physiological processes, including the growth and proliferation of certain types of cancer cells .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound’s structure can form hydrogen bonds with different targets, which may lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The result of the compound’s action is a decrease in the levels of circulating estrogens . This can lead to a decrease in the growth and proliferation of certain types of cancer cells . In vitro studies have shown that some derivatives of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine have promising cytotoxic activity against certain human cancer cell lines .
Action Environment
The action, efficacy, and stability of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by the recommended storage conditions . .
Propiedades
IUPAC Name |
[3-(1,2,4-triazol-1-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13/h1-4,6-7H,5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGZDQMQHNQJOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464019 |
Source


|
| Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine | |
CAS RN |
741717-66-8 |
Source


|
| Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




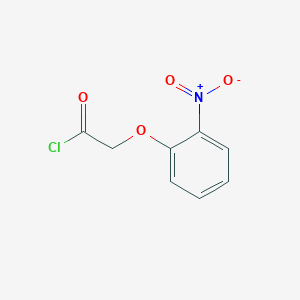

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)


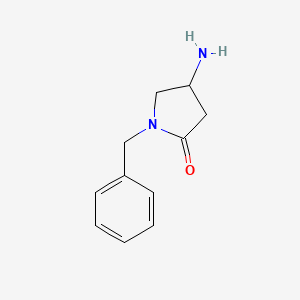
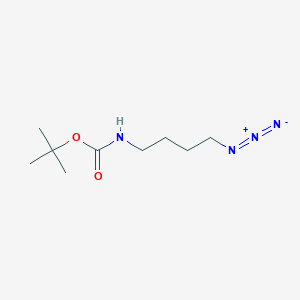
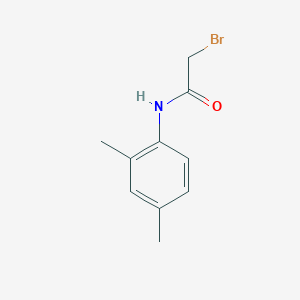
![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)
